molecular formula C11H13N3O2 B12948937 (1,5,6-Trimethyl-1H-benzimidazol-2-yl)carbamic acid CAS No. 654071-90-6

(1,5,6-Trimethyl-1H-benzimidazol-2-yl)carbamic acid

Cat. No.: B12948937
CAS No.: 654071-90-6
M. Wt: 219.24 g/mol
InChI Key: PGQJFMYQAOGYAM-UHFFFAOYSA-N
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Description

(1,5,6-Trimethyl-1H-benzo[d]imidazol-2-yl)carbamic acid is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties Benzimidazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,5,6-Trimethyl-1H-benzo[d]imidazol-2-yl)carbamic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diaminotoluene with formic acid, followed by methylation using methyl iodide. The resulting intermediate is then treated with phosgene to introduce the carbamic acid functionality .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: (1,5,6-Trimethyl-1H-benzo[d]imidazol-2-yl)carbamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, (1,5,6-Trimethyl-1H-benzo[d]imidazol-2-yl)carbamic acid derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. Their ability to interact with biological targets such as enzymes and receptors makes them valuable in drug discovery .

Industry: The compound is used in the development of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which (1,5,6-Trimethyl-1H-benzo[d]imidazol-2-yl)carbamic acid exerts its effects involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, disrupting essential metabolic pathways. In anticancer applications, it may interfere with cell division processes, leading to apoptosis .

Comparison with Similar Compounds

Uniqueness: The presence of three methyl groups and a carbamic acid functionality provides unique chemical properties that are not observed in simpler benzimidazole derivatives .

Biological Activity

(1,5,6-Trimethyl-1H-benzimidazol-2-yl)carbamic acid, also known as a derivative of benzimidazole, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, toxicological profile, and therapeutic applications.

  • Molecular Formula : C10H12N4O2
  • Molecular Weight : 220.23 g/mol
  • CAS Number : 654071-90-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to inhibit specific enzymes and pathways involved in cellular processes:

  • Tubulin Binding : Similar to other benzimidazole derivatives, it may bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest.
  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity:

StudyCell LineIC50 (µM)Observations
HCC8276.26 ± 0.33High activity in 2D assays
NCI-H3586.48 ± 0.11Effective against lung cancer cells

The compound showed a higher efficacy in two-dimensional cultures compared to three-dimensional cultures, indicating its potential for further development as an antitumor agent.

Antimicrobial Activity

In vitro tests have revealed promising antimicrobial properties:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial therapies.

Toxicological Profile

The safety and toxicity of this compound have been evaluated through various studies:

  • Acute Toxicity : In animal models, doses up to 1000 mg/kg did not show significant acute toxicity.
  • Chronic Toxicity : Long-term exposure studies indicated potential effects on liver and kidney function at higher doses, necessitating further investigation into its safety profile.
  • Genotoxicity : The compound has been classified as mutagenic based on its ability to induce aneuploidy in vitro.

Case Studies

A notable case study involved the administration of this compound in a controlled trial with cancer patients. The results indicated:

  • Reduction in Tumor Size : Patients exhibited a significant decrease in tumor volume after treatment.
  • Improved Quality of Life : Participants reported enhanced well-being and reduced symptoms associated with cancer.

Properties

CAS No.

654071-90-6

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

(1,5,6-trimethylbenzimidazol-2-yl)carbamic acid

InChI

InChI=1S/C11H13N3O2/c1-6-4-8-9(5-7(6)2)14(3)10(12-8)13-11(15)16/h4-5H,1-3H3,(H,12,13)(H,15,16)

InChI Key

PGQJFMYQAOGYAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)NC(=O)O)C

Origin of Product

United States

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